molecular formula C20H23ClN4O4S B8154833 tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No. B8154833
M. Wt: 450.9 g/mol
InChI Key: UZJJNHYKMGEVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O4S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : There have been studies focusing on the synthesis and crystal structure of similar compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).

  • Organocatalysis : Research on tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate explores its use in organocatalyzed synthesis (Hozjan et al., 2023).

  • Drug Development : Some studies have developed synthetic approaches to fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, which can be useful in creating novel drug compounds (Iaroshenko et al., 2009).

  • Peptide and Peptidomimetic Synthesis : Research has been done on deriving enantiomerically pure amino acids from similar compounds for use in peptide and peptidomimetic synthesis (Lakner et al., 2003).

  • Chemical Synthesis Techniques : Studies also include the efficient asymmetric synthesis of derivatives using techniques like nitrile anion cyclization (Chung et al., 2005).

  • Potential Therapeutic Applications : Some derivatives have shown promising antibacterial, antifungal, and anti-inflammatory properties, indicating potential therapeutic applications (Dongarwar et al., 2011).

  • Antitumor Activity : Certain derivatives of similar compounds have demonstrated antitumor activity against human leukemia cell lines (Asha et al., 2010).

properties

IUPAC Name

tert-butyl 2-chloro-4-(2-propan-2-ylsulfonylanilino)pyrrolo[2,3-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c1-12(2)30(27,28)15-9-7-6-8-14(15)22-16-13-10-11-25(17(13)24-18(21)23-16)19(26)29-20(3,4)5/h6-12H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJJNHYKMGEVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=C3C=CN(C3=NC(=N2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Reactant of Route 6
tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

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